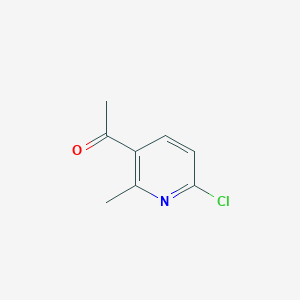

1-(6-Chloro-2-methylpyridin-3-yl)ethanone

Overview

Description

“1-(6-Chloro-2-methylpyridin-3-yl)ethanone” is a heterocyclic compound with a molecular formula of C8H8ClNO . It’s a solid substance and is used in early discovery research .

Molecular Structure Analysis

The molecular weight of “this compound” is 169.61 . The SMILES string representation is Cc1cnc(Cl)c(c1)C©=O .Scientific Research Applications

Luminescent Properties of Complexes

Solid complexes of terbium and europium nitrates with an amino-alkenone type ligand, including 1-[2-(6-methylpyridin-2-ylamino)-5,6-dihydro-4H-pyran-3-yl]ethanone, have been studied for their preparation, crystal structures, and luminescent properties. The coordination spheres of these complexes were found to be similar, and under UV light excitation, the Tb(III) complex exhibited characteristic emissions, highlighting the potential of such compounds in the development of new luminescent materials (Xu et al., 2010).

Catalytic Behavior in Ethylene Reactivity

Research has explored the synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines, derived from 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone. These compounds, when activated with methylaluminoxane (MAO), demonstrated good catalytic activities for ethylene reactivity, suggesting their utility in polymerization and oligomerization processes, which are crucial in the chemical industry (Sun et al., 2007).

Corrosion Inhibition

The compound 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone has been investigated as a new corrosion inhibitor for mild steel in a corrosive environment (hydrochloric acid). The study showed that the inhibition efficiency increases with the concentration of the inhibitor, reaching up to 95.10% at certain conditions. This highlights the potential application of related compounds in protecting metals from corrosion, which is a significant concern in various industrial sectors (Jawad et al., 2020).

Synthesis of Novel Complexes

The synthesis of novel complexes, such as those formed with copper(I), cobalt(II), and iron(II) cations using dimeric ethane-bridged ligands, has been explored. These complexes have shown interesting structures and properties, such as the formation of a double-stranded helicate with copper(I), which could have implications in the field of molecular engineering and the development of new materials (Youinou et al., 1991).

Antibacterial and Anticancer Studies

Compounds synthesized from 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone have been characterized and screened for antimicrobial activities. The presence of chlorine as a substituent on the main nucleus was found to impart excellent antimicrobial properties to these compounds, suggesting their potential use in the development of new antibacterial and anticancer agents (Sherekar et al., 2022).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation when handling this compound .

Properties

IUPAC Name |

1-(6-chloro-2-methylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-7(6(2)11)3-4-8(9)10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNGGBZNHWCNBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B1635101.png)

![4-[(3R,6S)-3,6-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1635127.png)

![6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1635135.png)

![2-(Cyclopentylmethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1635147.png)